Gentamicin X2

Overview

Description

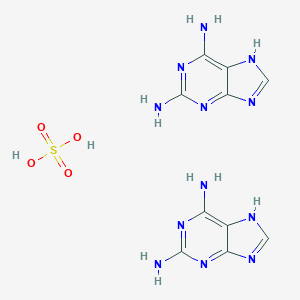

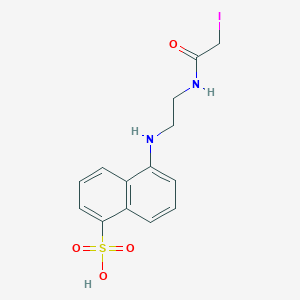

Gentamicin X2 is a naturally occurring aminoglycoside antibiotic produced by Micromonospora purpurea as a minor component of the gentamicin C complex. Its synthesis, molecular structure analysis, and chemical properties have been subjects of research to understand its antibacterial efficacy and potential therapeutic applications without focusing on its clinical use and side effects.

Synthesis Analysis

The synthesis of Gentamicin X2 has been achieved through glycosylation of protected garamine derivatives, utilizing reactions such as the Lemieux–Nagabhushan reaction and the Koenigs–Knorr reaction. These methods allow for the formation of the α-glycoside and its 4-O-β-analogue, along with other related compounds, indicating the complexity and versatility of its synthesis pathways (Kugelman et al., 1976).

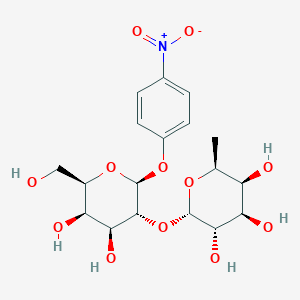

Molecular Structure Analysis

The structural basis of Gentamicin X2's selectivity and function involves its heavily methylated pseudotrisaccharide core, produced by Micromonospora echinospora. Studies have revealed unique features in its N-methyltransferase, GenN, which is crucial for the biosynthetic pathway, indicating the specificity of molecular interactions that contribute to its antibacterial properties (Bury et al., 2017).

Chemical Reactions and Properties

Gentamicin X2 undergoes various chemical reactions, including methylation and glycosylation, critical for its biosynthesis and activity. The enzymatic steps leading from gentamicin A2 to Gentamicin X2 involve modifications by oxidoreductases, transaminases, and methyltransferases, highlighting its complex chemical nature and the specificity of reactions in its biosynthetic pathway (Huang et al., 2015).

Physical Properties Analysis

While detailed studies on the physical properties of Gentamicin X2 specifically are scarce, the general physical properties of aminoglycosides, including solubility, stability, and molecular weight, contribute to their antibacterial activity and pharmacokinetic profile. The synthesis and analysis of Gentamicin X2 and its analogs offer insights into its physical characteristics, such as molecular size and conformation, which are essential for its interaction with bacterial ribosomes (Rajasekaran & Crich, 2020).

Chemical Properties Analysis

Gentamicin X2's chemical properties, including its reactivity and interactions with bacterial ribosomes, are central to its mechanism of action. The compound's ability to induce misreading of mRNA and inhibit protein synthesis in bacteria is a direct result of its chemical structure and properties. The specific interactions between Gentamicin X2 and ribosomal RNA highlight its role in the antibacterial efficacy and potential therapeutic applications (Yoshizawa, Fourmy, & Puglisi, 1998).

Scientific Research Applications

Mechanism and Bioactivities : Research has shown that gentamicin has been extensively studied for its mechanisms of action, resistance, biosynthesis, and structural modification, leading to the discovery of new bioactivities and potential applications (Xinyun Jian et al., 2015).

Clinical Applications : Gentamicin is a broad-spectrum antibiotic utilized in combination chemotherapy, osteomyelitis treatment, and gene therapy (C. Kumar et al., 2008).

Molecular Interactions : It operates by disrupting the ribosome's reading head, supporting a stochastic gating mechanism for antibiotic binding (A. Vaiana & K. Sanbonmatsu, 2009).

Therapeutic Potential : Gentamicin X2 is particularly noted for being a potent premature stop codon readthrough molecule with reduced nephrotoxicity and superior safety in cellular and rodent studies, suggesting significant therapeutic potential (W. Friesen et al., 2018).

Role in Antibiotic Complex : Gentamicin X2 is identified as the common precursor of the Gentamicin C complex, used globally for treating severe Gram-negative bacterial infections (Chuan Huang et al., 2015).

Toxicological Studies : Studies have highlighted its potential toxic effects, such as inducing oxidative stress and impairing spermatogenesis in adult rats (H. Aly & Memy H. Hassan, 2018), and its role in delaying cancer cell growth by affecting nuclear sphingomyelin metabolism (M. Codini et al., 2015).

Nanoparticle Applications : Controlled-release gentamicin nanoparticles have shown improved antimicrobial effects against Pseudomonas aeruginosa infections (Sharif Abdelghany et al., 2012).

Renal Implications : Significant renal histological alterations and blood chemical changes indicating renal failure have been observed with gentamicin exposure (Saud Alarifi et al., 2012). Additionally, interventions like Glycyrrhiza glabra root extract have been found to ameliorate gentamicin-induced kidney damage in mice, suggesting potential complementary therapy approaches (M. Nassan et al., 2021).

Pharmacokinetic Enhancement : Labrasol, a novel emulsifier, enhances the gastrointestinal absorption of gentamicin, which could have implications for drug delivery systems (Z. Hu et al., 2001).

Nephroprotective Strategies : Interventions like intermittent exposure to xenon have shown renoprotective effects against gentamicin-induced nephrotoxicity, highlighting potential therapeutic strategies (P. Jia et al., 2013).

Molecular Biosynthesis : The S-adenosyl-L-methionine-dependent methyltransferase GenN, involved in gentamicin biosynthesis, has been studied for its selectivity in catalyzing the 3′′-N-methylation of aminoglycosides (P. Bury et al., 2017).

Synthetic Approaches : Gentamicin X2 can be synthesized through the glycosylation of protected garamine derivatives, offering insights into the semi-synthetic production of aminoglycoside antibiotics (M. Kugelman et al., 1976).

Oxidative Stress and Protective Agents : The role of superoxide anions in gentamicin-mediated nephropathy and the protective effects of agents like M40403, a superoxide dismutase mimetic, have been examined (S. Cuzzocrea et al., 2002). Similarly, the fatty acid extract EEMOS from Moringa oleifera seeds has shown nephroprotective effects against gentamicin-induced kidney injury (A. Nafiu et al., 2019).

Nephrotoxicity Insights : Gentamicin-induced nephrotoxicity, related to drug accumulation in the renal cortex, has been a focus of cell biology research, providing insights into morphologic and enzymatic alterations (J. Morin et al., 1980).

Microbiological Assay Methodologies : The comparison of different experimental designs in gentamicin microbiological assays has demonstrated their specificity, accuracy, and precision (F. R. Lourenço & T. Pinto, 2009).

Cytotoxic Mechanisms : An integrative overview of the renal tubular cytotoxicity of gentamicin highlights the mechanisms underlying tubular cell death, primarily due to drug accumulation in epithelial tubular cells (Yaremi Quirós et al., 2011).

properties

IUPAC Name |

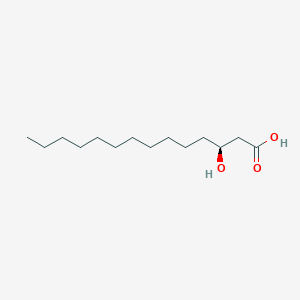

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLKNINDVFJPQT-ZFAMMYHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentamicin X2 | |

CAS RN |

36889-17-5 | |

| Record name | Gentamicin X2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

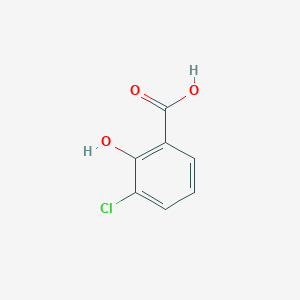

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)